molecular formula C17H22N4O2S B2474974 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797126-76-1

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2474974
CAS No.: 1797126-76-1
M. Wt: 346.45
InChI Key: QZWUTQNEQWPYIM-UHFFFAOYSA-N
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Description

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the cyclopentyl group: This can be achieved through alkylation or acylation reactions.

    Attachment of the ethyl linker:

    Formation of the urea linkage: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylmethyl)urea
  • 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(pyridin-2-ylmethyl)urea

Uniqueness

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a pyrimidine ring and thiophenyl moiety, is part of a larger class of urea derivatives known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 358.45 g/mol. The intricate structure suggests multiple points of interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of extracellular signal-regulated kinase (ERK). This inhibition is crucial in cancer therapy, as it disrupts signaling pathways that promote tumor growth and survival.

Key Findings:

  • Anticancer Activity : Studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has demonstrated efficacy against non-small cell lung cancer and breast cancer cell lines, with IC50 values indicating potent activity .
  • Mechanism of Action : The inhibition of the ERK pathway leads to reduced cell survival and proliferation. This mechanism is supported by assays measuring the compound's effects on cellular signaling and growth dynamics .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including:
    • A549 (lung cancer)
    • MCF7 (breast cancer)
    • PC3 (prostate cancer)
    Results indicated significant inhibition of cell growth with varying degrees of potency across different cell lines .
  • Comparative Analysis : When compared to standard chemotherapeutic agents like etoposide, the compound showed comparable or superior activity in specific contexts, particularly in inhibiting proliferation in resistant cancer cell lines .

Data Tables

Cell Line IC50 (µM) Mechanism
A54915.0ERK pathway inhibition
MCF712.5ERK pathway inhibition
PC318.0ERK pathway inhibition

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the pyrimidine core.
  • Introduction of the cyclopentyl group.
  • Coupling with thiophenyl moieties.

Understanding the structure-activity relationship (SAR) is crucial for optimizing biological activity. Modifications to the thiophenyl or cyclopentyl groups can significantly affect potency and selectivity against various biological targets.

Properties

IUPAC Name

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-16-10-15(13-4-1-2-5-13)20-12-21(16)8-7-18-17(23)19-11-14-6-3-9-24-14/h3,6,9-10,12-13H,1-2,4-5,7-8,11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUTQNEQWPYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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